3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione
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Overview
Description
3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione is an organic compound that belongs to the class of oxolane derivatives This compound is characterized by the presence of an ethoxyphenyl group and a methyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione typically involves the reaction of 4-ethoxybenzaldehyde with a suitable dione precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione
- 3-(4-Propoxyphenyl)-3-methyloxolane-2,5-dione
- 3-(4-Butoxyphenyl)-3-methyloxolane-2,5-dione
Uniqueness
3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group influences the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
62582-21-2 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-methyloxolane-2,5-dione |
InChI |
InChI=1S/C13H14O4/c1-3-16-10-6-4-9(5-7-10)13(2)8-11(14)17-12(13)15/h4-7H,3,8H2,1-2H3 |
InChI Key |
NWRQYJFJXCHYKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC(=O)OC2=O)C |
Origin of Product |
United States |
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